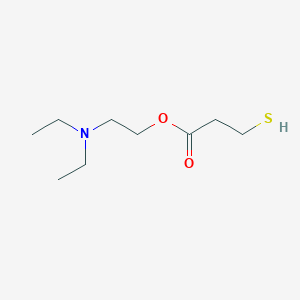
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a hexyl chain and a pentanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Common in modifying the amino or hexyl groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidin-4(3H)-one: Shares a similar pyrimidinone core but lacks the hexyl and pentanoic acid groups.
SM-102: A synthetic amino lipid used in lipid nanoparticles, structurally different but functionally related in terms of biological applications.
Uniqueness
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexyl chain and pentanoic acid moiety differentiate it from other pyrimidinones, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
104928-00-9 |
|---|---|
Molekularformel |
C15H25N3O3 |
Molekulargewicht |
295.38 g/mol |
IUPAC-Name |
5-(2-amino-4-hexyl-6-oxo-1H-pyrimidin-5-yl)pentanoic acid |
InChI |
InChI=1S/C15H25N3O3/c1-2-3-4-5-9-12-11(8-6-7-10-13(19)20)14(21)18-15(16)17-12/h2-10H2,1H3,(H,19,20)(H3,16,17,18,21) |
InChI-Schlüssel |
CLQFZHFNMXTWAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C(=O)NC(=N1)N)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


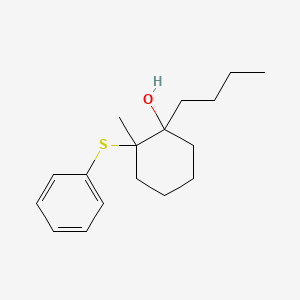

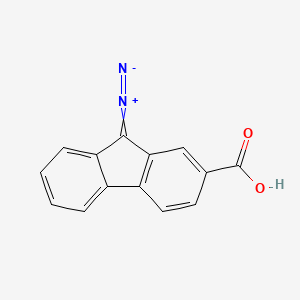
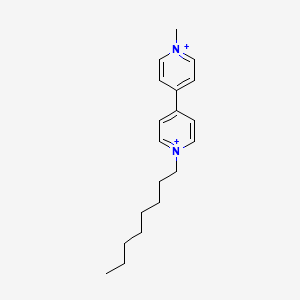
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)
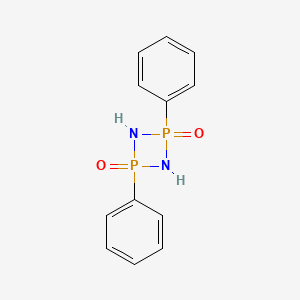
![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)

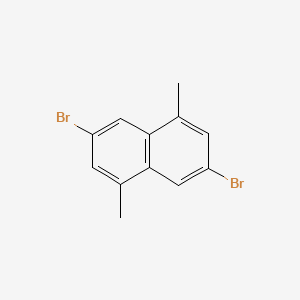

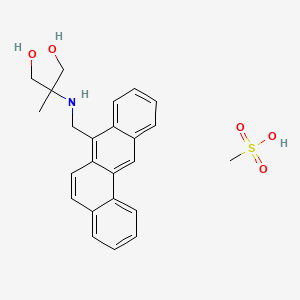
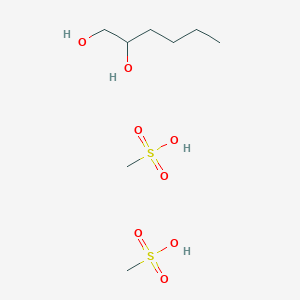
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)
